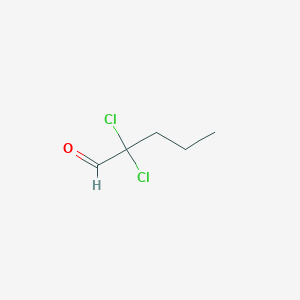![molecular formula C14H19NO3 B1597696 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid CAS No. 886496-96-4](/img/structure/B1597696.png)
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Descripción general
Descripción
“1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 886496-96-4 . It has a molecular weight of 249.31 and its IUPAC name is 1-(4-methoxyanilino)cyclohexanecarboxylic acid . It is a solid substance and is stored at a temperature of -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid and is stored at a temperature of -20°C . Its molecular weight is 249.31 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid and its derivatives have been a subject of interest in various synthesis and characterization studies. For instance, Fondekar et al. (1999) discussed the asymmetric synthesis of four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, demonstrating the compound's relevance in stereochemistry and synthesis research (Fondekar, Volk, & Frahm, 1999). Additionally, Mayer and Joullié (1994) explored the incorporation of an amino function in a similar compound for constructing amino acids used in constrained ring analogs (Mayer & Joullié, 1994).
Antioxidant and Enzymatic Inhibition Studies
Research has also delved into the antioxidant properties and enzymatic inhibition potential of compounds derived from 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. Ikram et al. (2015) studied the antioxidant and xanthine oxidase inhibitory activities of transition metal complexes derived from a similar amino acid, highlighting potential therapeutic applications (Ikram et al., 2015).
Corrosion Inhibition Research
In the field of materials science, derivatives of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid have been investigated for their corrosion inhibition properties. Bentiss et al. (2009) conducted a study on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a derivative, on mild steel in hydrochloric acid medium, showing its effectiveness as a corrosion inhibitor (Bentiss et al., 2009).
Development of Fluorinated Derivatives
Lang et al. (1999) synthesized fluorinated derivatives of compounds related to 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid, highlighting the expansion of its application in medicinal chemistry (Lang et al., 1999).
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray associated with the compound .
Propiedades
IUPAC Name |
1-(4-methoxyanilino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMAVUAAODMKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374868 | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid | |
CAS RN |
886496-96-4 | |
| Record name | 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyanilino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)

![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)


